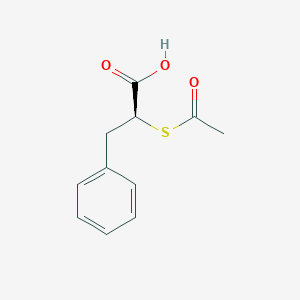

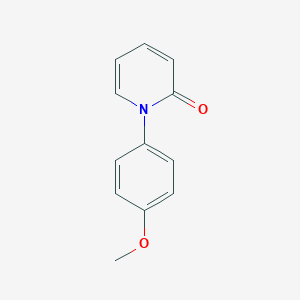

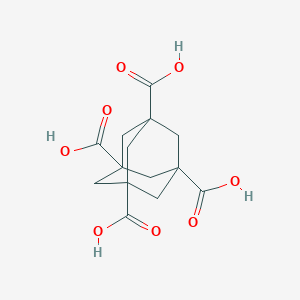

4-苄氧基-3-甲氧基-6-β-二硝基苯乙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" often involves multi-step reactions, starting from simpler precursors. Compounds with similar structures, such as benzyloxy substituted benzoates and methoxy substituted pyridines, have been synthesized through various organic reactions including nitration, reduction, cyclization, and alkylation processes. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through steps including substitution, nitration, reduction, cyclization, and chlorination illustrates a method that might be analogous to the synthesis of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography and spectroscopic methods are commonly used to determine the structure. Compounds similar to "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" have been characterized to have monoclinic or triclinic crystal systems with detailed bond lengths and angles that dictate their structural configuration (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical properties of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" would include its reactivity towards various chemical reagents. The presence of benzyloxy and methoxy groups could influence its electron distribution, making it susceptible to nucleophilic attacks or facilitating electrophilic substitution reactions. Studies on related molecules have shown that electron-withdrawing or donating substituents can significantly affect their reactivity and interaction with other molecules (Sivakumar et al., 2010).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystal structure, are determined by the molecular structure of the compound. For instance, the crystal structure analysis of similar compounds provides insights into the molecular arrangement and intermolecular forces that influence their physical state and stability under various conditions (Conturo & Jeffrey, 1982).

Chemical Properties Analysis

The chemical properties include the compound’s reactivity, stability under different chemical environments, and potential for undergoing various chemical reactions. The electron-donating methoxy and electron-withdrawing nitro groups in "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" would play a significant role in its chemical behavior, affecting its interaction with nucleophiles and electrophiles alike. The analysis of similar compounds provides a foundation for predicting the chemical behavior of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" (Zlotin et al., 2000).

科学研究应用

镧系配合物中的发光增强

一项研究探讨了合成和晶体结构的镧系4-苄氧基苯甲酸盐,以测试电子给予(-OMe)或电子抽取(-NO2)取代基对光物理性质的影响。研究发现,4-苄氧基苯甲酸衍生物上的电子给予取代基增加了配体的电子密度,从而改善了Tb(3+)配合物的光致发光性能。相反,电子抽取基减少了Tb(3+)-中心发光的整体敏化效率,由于激发能量的耗散,展示了取代基修饰对发光性质的影响 (Sivakumar et al., 2010)。

植物间化学作用和抗菌性质

具有苯并噁唑酮骨架的化合物,类似于“4-苄氧基-3-甲氧基-6-β-二硝基苯乙烯”的结构框架,据报道展现了植物毒性、抗菌、抗喂食、抗真菌和杀虫性质。这些发现对农业科学具有重要意义,为天然除草剂的开发和作物保护策略提供了潜力 (Macias et al., 2006)。

抗癌和抗血管生成活性

一篇研究论文描述了新型3-芳基氨基苯并呋喃衍生物的设计、合成、体外和体内评价,突出了甲氧基和苄氧基取代基在确定生物活性中的关键作用。这些衍生物展示了强大的抗癌和抗血管生成活性,为开发针对癌症和肿瘤血管生成的新疗法提供了见解 (Romagnoli et al., 2015)。

木质素模型化合物的微波辅助合成

另一项研究专注于利用与“4-苄氧基-3-甲氧基-6-β-二硝基苯乙烯”相关的衍生物,微波辅助合成含有α-O-4和β-O-4键合的三聚木质素模型化合物。这种方法显著缩短了反应时间,提高了选择性和产率,有助于更好地理解木质素的结构和反应性 (Ouyang et al., 2013)。

属性

IUPAC Name |

1-methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBRNDUJBKQPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)